molecular formula C8H9Br B12402115 1-Bromo-3-ethylbenzene-d5

1-Bromo-3-ethylbenzene-d5

Cat. No.: B12402115
M. Wt: 190.09 g/mol
InChI Key: ZRFJYAZQMFCUIX-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-ethylbenzene-d5 is a deuterium-labeled compound, specifically a labeled version of 1-Bromo-3-ethylbenzene. The compound is used primarily in research settings, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and quantification of the compound in various reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-ethylbenzene-d5 can be synthesized through the bromination of 3-ethylbenzene-d5. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-ethylbenzene-d5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of ethylbenzene-d5.

Scientific Research Applications

1-Bromo-3-ethylbenzene-d5 is widely used in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of deuterium-labeled drugs.

    Industry: Applied in the synthesis of complex organic molecules and materials

Mechanism of Action

The mechanism of action of 1-Bromo-3-ethylbenzene-d5 involves its participation in various chemical reactions due to the presence of the bromine atom and the ethyl group. The deuterium labeling allows for the precise tracking of the compound in these reactions. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-ethylbenzene-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for the tracking and quantification of the compound in various reactions, making it a valuable tool in studies involving reaction mechanisms, metabolic pathways, and pharmacokinetics .

Properties

Molecular Formula

C8H9Br

Molecular Weight

190.09 g/mol

IUPAC Name

1-bromo-3-(1,1,2,2,2-pentadeuterioethyl)benzene

InChI

InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3/i1D3,2D2

InChI Key

ZRFJYAZQMFCUIX-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=CC(=CC=C1)Br

Canonical SMILES

CCC1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.